4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-8-9-23-15(11)14(19)10-17-16(20)12-4-6-13(7-5-12)24(21,22)18(2)3/h4-9,14,19H,10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKVMLKGZUZGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylsulfamoyl group is introduced through a sulfonation reaction, while the hydroxyethyl group is added via an alkylation reaction. The thiophene ring is then attached through a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of a nitro group results in an amine.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the dimethylsulfamoyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate biochemical pathways and elicit biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide ()
- Molecular Formula : C₂₃H₂₄FN₃O₃S₂
- Molecular Weight : 481.6 g/mol
- Key Differences: The sulfamoyl group is diethyl-substituted (vs. dimethyl in the target compound), increasing lipophilicity (logP ≈ 3.5 vs. 2.8). Biological Relevance: Thienopyrazole derivatives are associated with kinase inhibition (e.g., JAK/STAT pathways), suggesting divergent therapeutic applications compared to the hydroxyethyl-thiophene moiety in the target compound .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ()
- Molecular Formula : C₂₀H₂₁N₄O₅S₂
- Molecular Weight : 473.6 g/mol
- Key Differences: The amide nitrogen is attached to a 4-nitrophenyl-substituted thiazole, introducing strong electron-withdrawing effects (nitro group) that may alter redox properties. The thiazole ring (vs. Synthetic Pathway: Prepared via nucleophilic substitution of ethyl bromoacetate with thiol intermediates, differing from the hydroxyethyl-thiophene synthesis in the target compound .
4-(Dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide ()
- Molecular Formula : C₁₉H₂₀N₂O₅S₂
- Molecular Weight : 420.5 g/mol
- Key Differences :
- The substituent is a thiophene-furan hybrid (vs. 3-methylthiophene in the target compound), introducing an oxygen atom that enhances polarity (aqueous solubility ≈ 12 mg/mL vs. 8 mg/mL for the target).
- The hydroxyethyl group is conserved, but the fused furan-thiophene system may alter metabolic stability due to increased susceptibility to oxidative degradation.
- Spectroscopic Data : IR spectra show νC=O at 1680 cm⁻¹ (consistent with benzamide) and νS-O at 1160 cm⁻¹, aligning with the target compound’s spectral features .
Structural and Functional Analysis
Table 1: Comparative Properties of Analogs
Key Findings:
Heterocyclic Moieties : Thiophene derivatives exhibit higher metabolic stability than furan-containing analogs due to reduced oxidative susceptibility .
Solubility Trends : The hydroxyethyl group in the target compound mitigates the hydrophobic effects of the thiophene ring, yielding moderate solubility compared to highly lipophilic diethylsulfamoyl analogs .
Biological Activity
4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This compound features a dimethylsulfamoyl group, a hydroxyethyl moiety, and a 3-methylthiophene ring, which collectively contribute to its pharmacological properties.
Chemical Structure
The IUPAC name of the compound is this compound. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites on proteins, while the dimethylsulfamoyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to significant biological responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acid ceramidase, with an IC50 value reported at 340 nM in certain assays . This inhibition suggests a role in lipid metabolism and potential applications in conditions related to sphingolipid metabolism.
- Anticancer Properties : Preliminary studies have suggested that compounds with similar structures possess anticancer activities. The presence of the thiophene ring may enhance these effects by participating in electron transfer processes or stabilizing reactive intermediates.
- Anti-inflammatory Effects : Compounds containing sulfamoyl groups are often investigated for their anti-inflammatory properties. The mechanism may involve modulation of cytokine release or inhibition of inflammatory mediators.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Acid Ceramidase Inhibition : A study demonstrated that this compound could significantly inhibit acid ceramidase activity in cell lysates, indicating its potential use in therapeutic strategies targeting sphingolipid metabolism disorders .
- Structural Activity Relationship (SAR) Analysis : Research comparing various benzamide derivatives highlighted the importance of the thiophene moiety in enhancing biological activity. Modifications to the core structure led to variations in potency and selectivity against different targets.
Comparative Analysis
A comparison with structurally similar compounds reveals the unique properties of this compound:
| Compound Name | IC50 (nM) | Biological Activity | Structural Features |
|---|---|---|---|
| Compound A | 340 | Acid ceramidase inhibitor | Dimethylsulfamoyl, hydroxyethyl, thiophene |
| Compound B | 250 | Anticancer activity | Benzamide core, no thiophene |
| Compound C | 400 | Anti-inflammatory | Sulfamoyl group, lacks hydroxy functionality |
Q & A
Q. What are the established synthetic routes for 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide, and what key reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the benzamide core via coupling of a benzoyl chloride derivative with a hydroxyethyl-thiophene-containing amine. Key steps include:
- Benzamide Core Formation: Use of coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .
- Thiophene Introduction: Electrophilic substitution or Suzuki-Miyaura coupling for regioselective attachment of the 3-methylthiophen-2-yl group .
- Sulfamoylation: Reaction with dimethylsulfamoyl chloride in the presence of a base (e.g., pyridine) .
Yield and purity are optimized by controlling temperature (0–25°C for sensitive steps), solvent polarity (DMF for solubility vs. EtOAc for extraction), and purification via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what specific spectral markers should researchers prioritize?
- Methodological Answer:
- NMR (¹H/¹³C): Prioritize signals for the dimethylsulfamoyl group (δ ~3.0 ppm for N(CH₃)₂ protons) and hydroxyethyl-thiophene moiety (δ ~5.5 ppm for -OH, δ ~6.8–7.2 ppm for thiophene protons) .
- IR: Confirm sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
- HPLC-MS: Use reverse-phase C18 columns (ACN/water gradient) to assess purity; ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the primary chemical stability concerns for this compound under various storage conditions, and how can degradation be mitigated?
- Methodological Answer:
- Hydrolysis: The sulfamoyl and amide groups are prone to hydrolysis in aqueous media. Store in anhydrous DMSO or under nitrogen at –20°C .
- Oxidation: The thiophene ring may oxidize. Add antioxidants (e.g., BHT) to stock solutions and avoid prolonged light exposure .
- Validated Stability Assays: Monitor via HPLC at intervals (0, 1, 3 months) under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can researchers optimize the regioselective introduction of the 3-methylthiophen-2-yl group during synthesis to minimize by-products?
- Methodological Answer:
- Directed Metalation: Use lithiation (e.g., LDA) at the 2-position of 3-methylthiophene, followed by quenching with a benzamide electrophile .
- Cross-Coupling: Employ Pd-catalyzed Suzuki-Miyaura reactions with boronic esters, optimizing ligand (e.g., SPhos) and base (K₃PO₄) for C–S bond formation .
- By-Product Analysis: Use LC-MS to identify dimerization or over-substitution products; adjust stoichiometry and reaction time accordingly .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different in vitro studies?
- Methodological Answer:
- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa), serum-free conditions, and ATP-normalized viability assays .
- Metabolite Screening: Use LC-MS to detect hydrolyzed or oxidized metabolites that may contribute to off-target effects .
- Dose-Response Curves: Compare EC₅₀ values across studies; discrepancies may arise from non-linear kinetics at high concentrations .
Q. What in silico approaches are suitable for predicting the interaction of this compound with potential enzyme targets, and how can these be validated experimentally?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase IX) to predict binding poses .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes; prioritize residues with hydrogen bonds to sulfamoyl/amide groups .
- Validation: Perform SPR or ITC to measure binding affinity (Kd); correlate with IC₅₀ from enzyme inhibition assays (e.g., fluorogenic substrates) .
Q. How does the stereochemistry of the hydroxyethyl-thiophene moiety influence the compound’s pharmacodynamic profile, and what chiral resolution methods are applicable?
- Methodological Answer:
- Stereoisomer Synthesis: Prepare enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries .
- Chiral HPLC: Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases to resolve enantiomers; confirm purity via CD spectroscopy .
- Activity Comparison: Test R- vs. S-enantiomers in target assays (e.g., kinase inhibition); differences >10-fold suggest stereochemical dependency .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer:
- Solubility Screening: Use shake-flask methods (USP guidelines) with HPLC quantification. Test in DMSO, EtOH, and PBS (pH 7.4) at 25°C .
- Molecular Dynamics: Simulate solvation free energy (GAFF force field) to predict solvent interactions; correlate with experimental logP values .
- Contradiction Source: Variability may stem from amorphous vs. crystalline forms. Characterize solid-state via XRD .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
